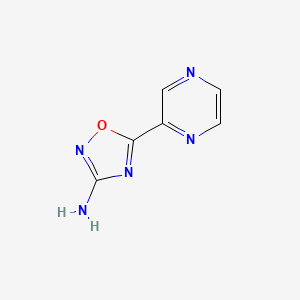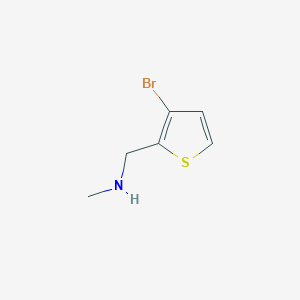![molecular formula C8H6BrN3O3 B1386593 (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1086376-77-3](/img/structure/B1386593.png)
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Vue d'ensemble
Description
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H6BrN3O3 and a molecular weight of 272.054 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The presence of both bromine and nitro functional groups in its structure makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these synthetic routes to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The presence of the hydroxymethyl group allows for oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress. The bromine atom may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol include other imidazo[1,2-a]pyridine derivatives with different substituents. These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. For example:
(6-Chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-3-aminoimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(6-bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3/c9-5-1-2-7-10-6(4-13)8(12(14)15)11(7)3-5/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDHVDQDPRMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)


![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)


![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)



